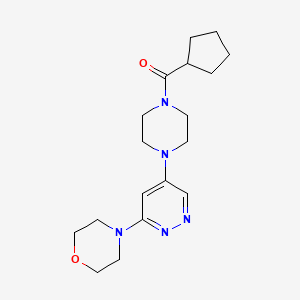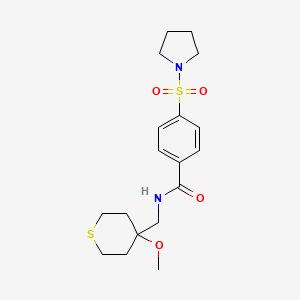![molecular formula C20H20N4O3S B2725502 4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-38-6](/img/structure/B2725502.png)
4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-{4-cyano-5-[(4-methylbenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups. These include a cyano group (-CN), an amino group (-NH2), an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom), and a sulfonamide group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom). The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an oxazole ring and a benzene ring suggests that the compound could have aromatic properties. The cyano, amino, and sulfonamide groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo addition reactions, and the oxazole ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by its ability to form hydrogen bonds, its density and melting point would be influenced by the strength of intermolecular forces, and its reactivity would be determined by the presence of reactive functional groups .科学的研究の応用
Photodynamic Therapy Applications
A study explores the synthesis and characterization of new benzenesulfonamide derivative groups substituted with zinc phthalocyanine, highlighting its potential in photodynamic therapy (PDT) for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
COX-2 Inhibition for Therapeutic Applications
Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives reveals their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into these derivatives has shown to preserve COX-2 potency while significantly increasing COX1/COX-2 selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors, which are crucial in the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Antimicrobial and Anticancer Activity
A novel compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, has been studied for its structural characteristics and potential applications. The compound exhibited significant antimicrobial activity and was investigated for its anticancer effects, demonstrating the multifaceted applications of benzenesulfonamide derivatives in medical research (Murthy et al., 2018).
Carbonic Anhydrase Inhibition
New sulfonamides incorporating 1,3,5-triazine moieties have been synthesized and evaluated for their inhibition of carbonic anhydrase (CA) isozymes, including cytosolic hCA I and II, and the tumor-associated hCA IX. These compounds have shown to inhibit these isozymes effectively, with potential implications for managing hypoxic tumors and other conditions where CA activity is a relevant factor (Garaj et al., 2005).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules in the body. The compound’s functional groups could allow it to bind to specific proteins or other targets .
Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds containing cyano groups can be toxic, and those with aromatic rings may be potentially carcinogenic. Proper safety precautions should be taken when handling this compound .
将来の方向性
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for potential use in chemical synthesis or material science .
特性
IUPAC Name |
4-[4-cyano-5-[(4-methylphenyl)methylamino]-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-14-4-6-15(7-5-14)13-22-20-18(12-21)23-19(27-20)16-8-10-17(11-9-16)28(25,26)24(2)3/h4-11,22H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXYMOYQTHESCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2725419.png)
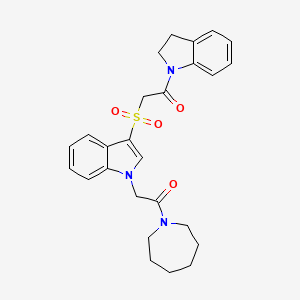

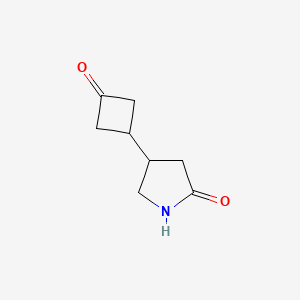
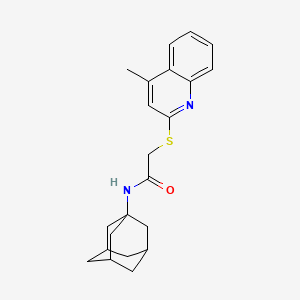
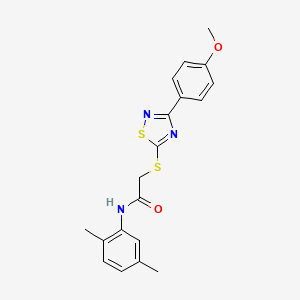
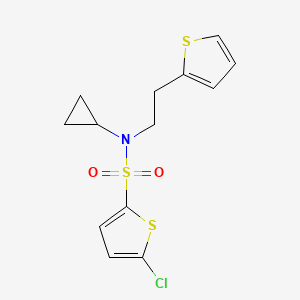
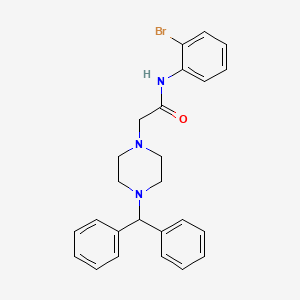
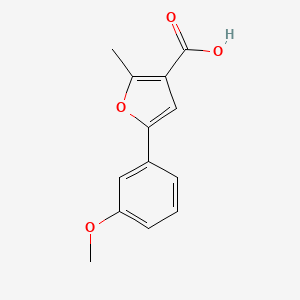

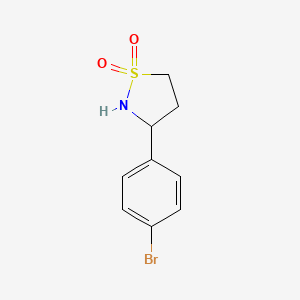
![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2725436.png)
